molecular formula C8H17NO B086026 1-Piperidinepropanol CAS No. 104-58-5

1-Piperidinepropanol

Cat. No. B086026
CAS RN: 104-58-5
M. Wt: 143.23 g/mol
InChI Key: PLRXAFVBCHEMGD-UHFFFAOYSA-N
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Description

1-Piperidinepropanol, also known as 1-(3-Hydroxypropyl)piperidine, is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 .


Synthesis Analysis

1-Piperidinepropanol has been used in various chemical reactions. It was used to prepare isothiourea . It has been a reactant in Mitsunobu reaction of intramolecular nitrile oxide-alkene cycloadditions and Suzuki-coupling .


Molecular Structure Analysis

The IUPAC Standard InChI for 1-Piperidinepropanol is InChI=1S/C8H17NO/c10-8-4-7-9-5-2-1-3-6-9/h10H,1-8H2 .


Chemical Reactions Analysis

1-Piperidinepropanol has been used as a reactant for the synthesis of various compounds. These include Histamine H3 receptor antagonists, Protein lysine methyltransferase G9a inhibitors, Serotonin-4 receptors antagonists, and Checkpoint kinase Chk2 inhibitors .


Physical And Chemical Properties Analysis

1-Piperidinepropanol is a liquid at room temperature. It has a refractive index of n20/D 1.4775 (lit.) and a density of 0.944 g/mL at 25 °C (lit.) . The boiling point is 94-95 °C/0.5 mmHg (lit.) .

Scientific Research Applications

Chemical Synthesis

1-Piperidinepropanol is used as a reactant in various chemical reactions. For instance, it is used in the Mitsunobu reaction of intramolecular nitrile oxide-alkene cycloadditions . This reaction is a powerful method for the formation of carbon-oxygen and carbon-nitrogen bonds, which are key structural elements in many organic compounds.

Preparation of Isothiourea

1-Piperidinepropanol is used to prepare isothiourea . Isothioureas are important in medicinal chemistry due to their biological activities. They are used as building blocks in the synthesis of various pharmaceuticals.

Suzuki-Coupling Reaction

This compound is also used as a reactant in Suzuki-coupling reactions . The Suzuki reaction is an organic reaction, classified as a coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex.

Synthesis of Histamine H3 Receptor Antagonists

1-Piperidinepropanol is used in the synthesis of Histamine H3 receptor antagonists . These antagonists are potential therapeutic agents for the treatment of cognitive disorders, obesity, and other diseases.

Synthesis of Protein Lysine Methyltransferase G9a Inhibitors

This compound is used in the synthesis of Protein lysine methyltransferase G9a inhibitors . G9a is a histone methyltransferase that plays a crucial role in the methylation of histone H3 at lysine 9 (H3K9), a mark associated with transcriptional repression.

Synthesis of Serotonin-4 Receptors Antagonists

1-Piperidinepropanol is used in the synthesis of Serotonin-4 receptors antagonists . These antagonists have potential therapeutic applications in the treatment of various psychiatric and neurological disorders.

Synthesis of Checkpoint Kinase Chk2 Inhibitors

Lastly, 1-Piperidinepropanol is used in the synthesis of Checkpoint kinase Chk2 inhibitors . Chk2 is a serine/threonine-protein kinase which is important for DNA damage response and cell cycle regulation.

Safety and Hazards

1-Piperidinepropanol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-8-4-7-9-5-2-1-3-6-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRXAFVBCHEMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146207
Record name Piperidine-1-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinepropanol

CAS RN

104-58-5
Record name 1-Piperidinepropanol
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Record name Piperidine-1-propanol
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Record name 1-Piperidinepropanol
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Record name Piperidine-1-propanol
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Record name Piperidine-1-propanol
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Synthesis routes and methods I

Procedure details

A solution of potassium carbonate (24.9 g) and piperidine (130 mL) in 1:1 ethanol-water (130 mL) was treated with 3-bromopropan-1-ol (25.0 g). The resulting mixture was stirred vigorously for 20 h. Dichloromethane (200 mL) and water (50 mL) were added and the aqueous phase was extracted with dichloromethane (2×100 mL). The combined organic extracts were dried (magnesium sulfate) and evaporated in vacuo. Kugelrohr distillation of the residue (5-10 mm Hg, 120° C.) gave the title compound as a colorless oil (13.9 g).
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Combine piperidine (18.01 g, 0.212 mol), 3-chloro-1-propanol (10 g, 0.106 mol) and water (3.2 g, 0.18 mol) and heat on a steam-bath for ˜5 hours. Add sodium hydroxide (6.35 g, 0.16 mol) to the cooled solution and heat the resulting mixture on a steam-bath for ˜30 minutes. Add water, separate the organic layer, and extract the aqueous layer with dichloromethane, twice. Combine the organic layers and wash with water, dry with sodium sulfate and evaporate the solvent to give the final, desired compound. The final compound may be purified by chromatography.
Quantity
18.01 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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